molecular formula C12H17N3O5 B1583217 2',3'-O-Isopropylidenecytidine CAS No. 362-42-5

2',3'-O-Isopropylidenecytidine

Cat. No.: B1583217
CAS No.: 362-42-5
M. Wt: 283.28 g/mol
InChI Key: UBGDNZQSYVIVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidenecytidine typically involves the reaction of cytidine with acetone in the presence of an acid catalyst. One common method includes dissolving cytidine in anhydrous acetone and adding 2,2-dimethoxypropane along with p-toluenesulfonic acid monohydrate. The reaction mixture is then refluxed for 18 hours .

Industrial Production Methods: On an industrial scale, the preparation of 2’,3’-O-Isopropylidenecytidine involves similar steps but with optimized conditions to increase yield and purity. The reaction is performed in an anhydrous medium to prevent hydrolysis of the N-glycoside bond .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-O-Isopropylidenecytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’-O-Isopropylidenecytidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2’,3’-O-Isopropylideneadenosine
  • 2’,3’-O-Isopropylideneguanosine
  • 2’,3’-O-Isopropylideneuridine

Comparison: While all these compounds share the isopropylidene group, 2’,3’-O-Isopropylidenecytidine is unique due to its specific inhibition of cytidine deaminase. This makes it particularly effective as an antiviral agent, whereas the other compounds may have different enzymatic targets and biological activities .

Properties

IUPAC Name

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGDNZQSYVIVHU-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2',3'-O-Isopropylidenecytidine primarily used for in scientific research?

A1: this compound serves as a valuable starting material or intermediate in the synthesis of various nucleoside analogues. These analogues are often investigated for their potential as antiviral or anticancer agents. [, , , ]

Q2: How does the isopropylidene group in this compound influence its reactivity?

A2: The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of cytidine. This protection allows for selective chemical modifications at other positions within the molecule, such as the 5' hydroxyl group or the cytosine base. [, ]

Q3: Can you provide an example of a synthetic route where this compound is utilized?

A3: One example is the synthesis of 5'-O-(substituted) sulfamoyl pyrimidine nucleosides. In this process, this compound reacts with N-isopropylsulfamoyl chloride to yield 5'-O-[N-(isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine. This intermediate can then be further modified and deprotected to obtain various sulfamoyl pyrimidine nucleoside analogues with potential antiviral activity. []

Q4: Has this compound been investigated as a substrate for DNA polymerases?

A4: Yes, the 5'-triphosphate derivative of this compound has been studied as a potential termination substrate for DNA polymerases. Research suggests that it can inhibit DNA synthesis catalyzed by reverse transcriptase and DNA polymerase beta. Interestingly, its moiety has been observed to be incorporated into DNA strands in place of deoxythymidine monophosphate (dTMP) residues. []

Q5: Are there any studies exploring the effects of modifying the cytosine base in this compound?

A5: Absolutely. Researchers have explored the synthesis of 5-hydroxymethyl pyrimidines and their corresponding nucleosides. One study demonstrated the efficient hydroxymethylation of this compound using paraformaldehyde under microwave irradiation. This modification of the cytosine base can potentially lead to analogues with altered biological properties. []

Q6: What are the potential implications of incorporating this compound derivatives into DNA strands?

A6: Incorporating nucleoside analogues, particularly those that can act as termination substrates, can disrupt DNA synthesis. This disruption can be particularly detrimental to rapidly dividing cells, such as those found in viruses or cancerous tumors, making them potential targets for antiviral or anticancer therapies. [, ]

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